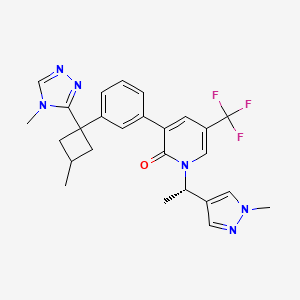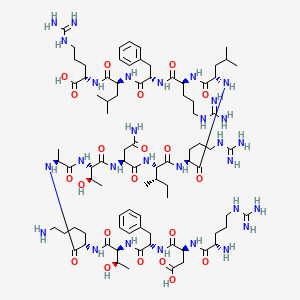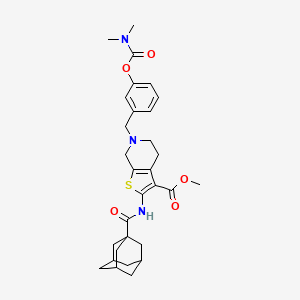
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” is a complex organometallic compound that features a combination of organic and inorganic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+)” typically involves the coordination of iron(2+) with the organic ligands. The process may include:
Ligand Preparation: Synthesis of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one through organic reactions such as cyclization and condensation.
Coordination Reaction: Mixing the prepared ligands with an iron(2+) salt (e.g., iron(II) chloride) under inert atmosphere conditions to form the desired complex.
Industrial Production Methods
Industrial production may scale up the laboratory methods with optimizations for yield and purity. This could involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron(2+) salts.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state complexes.
Reduction: Reaction with reducing agents to form lower oxidation state complexes.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Ligand Exchange: Using different ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products depend on the specific reactions and conditions but may include:
Oxidized Complexes: Higher oxidation state iron complexes.
Reduced Complexes: Lower oxidation state iron complexes.
Substituted Complexes: New complexes with different ligands.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in organic reactions such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Incorporated into materials for electronic, magnetic, or optical applications.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used in studies to understand biological processes and pathways.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Used in processes for pollution control and waste treatment.
作用機序
The mechanism of action involves the interaction of the iron(2+) center with various molecular targets. This can include:
Catalytic Sites: The iron center acts as a catalytic site for facilitating chemical reactions.
Molecular Pathways: Interaction with biological molecules such as proteins, DNA, or enzymes, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands.
Organometallic Compounds: Complexes with similar organic ligands but different metal centers.
Uniqueness
Ligand Structure: The unique combination of cyclopentene and (3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one ligands.
Reactivity: Specific reactivity patterns due to the unique ligand environment around the iron(2+) center.
特性
分子式 |
C21H27FeNO |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
carbanide;cyclopentene;(3E)-3-(cyclopent-2-en-1-ylmethylidene)-1H-indol-2-one;iron(2+) |
InChI |
InChI=1S/C14H13NO.C5H8.2CH3.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;;;/h1,3-5,7-10H,2,6H2,(H,15,16);1-2H,3-5H2;2*1H3;/q;;2*-1;+2/b12-9+;;;; |
InChIキー |
ZITYKOHNPMYFLG-CAKSNXNRSA-N |
異性体SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].C1CC=CC1.C1CC(C=C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



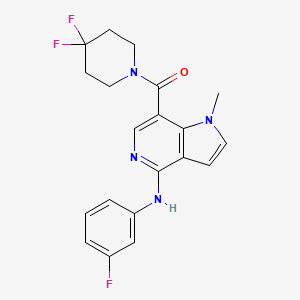
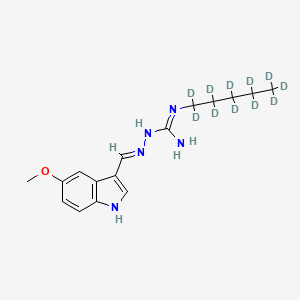
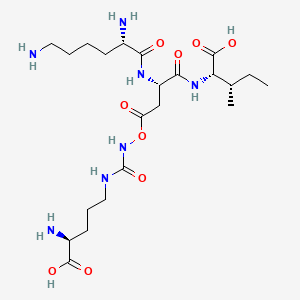
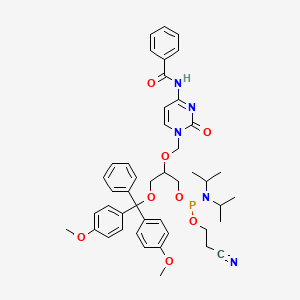
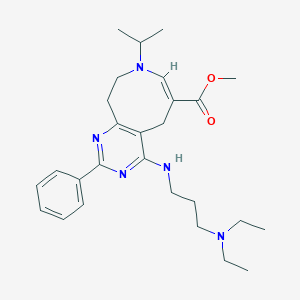
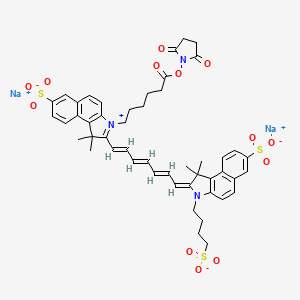

![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
